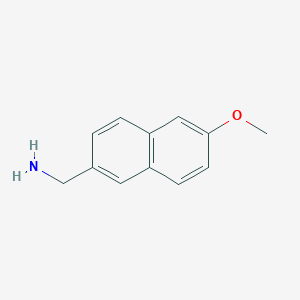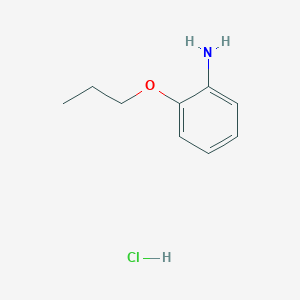![molecular formula C9H9N3O5 B1644166 N-{[(3-nitrophenyl)amino]carbonyl}glycine CAS No. 67513-14-8](/img/structure/B1644166.png)
N-{[(3-nitrophenyl)amino]carbonyl}glycine
描述
N-{[(3-nitrophenyl)amino]carbonyl}glycine, also known as NGC, is an amino acid derivative with the molecular formula C9H9N3O5 and a molecular weight of 239.18 g/mol. This compound has garnered significant interest in the fields of pharmaceuticals and materials science due to its unique chemical and biological properties.
作用机制
Biochemical Pathways
The inhibition of carbonic anhydrase enzymes affects the production of bicarbonate ions and carbon dioxide. This can lead to a decrease in pH. It’s also worth noting that threonine aldolases, which are pyridoxal 5′-phosphate (PLP)-dependent enzymes, catalyze the reversible aldol reaction of glycine as a donor with an aldehyde acceptor to form β-hydroxy-α-amino acids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-nitrophenyl)amino]carbonyl}glycine typically involves the reaction of 3-nitroaniline with glycine in the presence of a coupling agent. One common method includes the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 3-nitroaniline and the carboxyl group of glycine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
N-{[(3-nitrophenyl)amino]carbonyl}glycine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Reduction: The reduction of the nitro group yields N-{[(3-aminophenyl)amino]carbonyl}glycine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
科学研究应用
N-{[(3-nitrophenyl)amino]carbonyl}glycine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the development of advanced materials with specific properties
相似化合物的比较
Similar Compounds
- N-{[(4-nitrophenyl)amino]carbonyl}glycine
- N-{[(2-nitrophenyl)amino]carbonyl}glycine
- N-{[(3-nitrophenyl)amino]carbonyl}alanine
Uniqueness
N-{[(3-nitrophenyl)amino]carbonyl}glycine is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The 3-nitro position allows for specific interactions that are distinct from its 2-nitro and 4-nitro counterparts .
属性
IUPAC Name |
2-[(3-nitrophenyl)carbamoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-2-1-3-7(4-6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZBNWBHPVSYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B1644083.png)
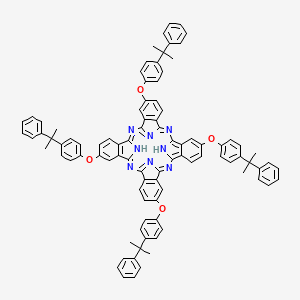
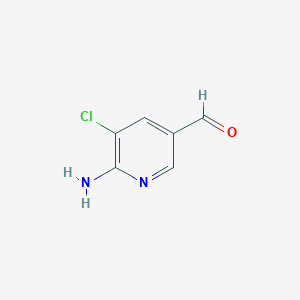
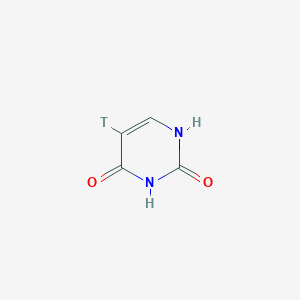
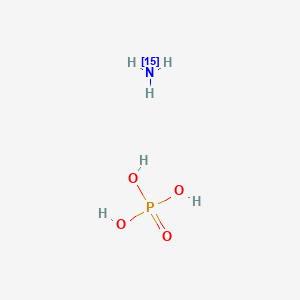

![Europium;(Z)-3-hydroxy-1,3-bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]prop-2-en-1-one](/img/structure/B1644126.png)
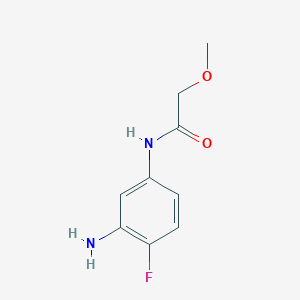
![9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1644130.png)



